molecular formula C22H18ClNO4S B4568125 N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

Cat. No.: B4568125
M. Wt: 427.9 g/mol
InChI Key: ILAHUZCRQKJMGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a useful research compound. Its molecular formula is C22H18ClNO4S and its molecular weight is 427.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide is 427.0645069 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Applications and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs, such as those related to N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide, has demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds exhibit good light harvesting efficiency (LHE) and favorable free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity and interaction with cyclooxygenase 1 (COX1) through molecular docking studies suggest a broader relevance in material science and pharmacological research (Mary et al., 2020).

Structural and Supramolecular Assembly

The investigation into the crystal structures of compounds related to N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide has revealed intricate details about their supramolecular assembly. For example, studies on N-(2-chlorophenyl) acetamide and related derivatives have focused on their intermolecular hydrogen bonding and weak C–H···Cl/Br interactions. These studies provide insights into the formation of three-dimensional architectures and the role of weak interactions in the stabilization of crystal structures, which could be relevant for the design of novel materials and understanding the solid-state properties of similar compounds (Hazra et al., 2014).

Biological and Pharmacological Activities

Compounds structurally related to N-(2-benzoyl-4-chlorophenyl)-2-(benzylsulfonyl)acetamide have been explored for their biological and pharmacological properties. For instance, studies on benzophenone analogues have demonstrated their anti-tumor and proapoptotic effects in Ehrlich ascites tumor (EAT) cells. The treatment with these compounds resulted in the inhibition of proliferation and ascites formation, mediated through activation of caspase-3, highlighting their potential as anti-cancer agents (Prabhakar et al., 2006).

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-benzylsulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c23-18-11-12-20(19(13-18)22(26)17-9-5-2-6-10-17)24-21(25)15-29(27,28)14-16-7-3-1-4-8-16/h1-13H,14-15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAHUZCRQKJMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE
Reactant of Route 6
N-(2-BENZOYL-4-CHLOROPHENYL)-2-PHENYLMETHANESULFONYLACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.